Molecular Weight Differentiation vs. Fragment 1 and Fragment 11
Fragment 10 possesses a molecular weight of 364.34 Da, which is substantially higher than that of Fragment 1 (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid; MW ≈ 202.21 Da) and Fragment 11 (3-(piperidin-1-ylmethyl)benzoic acid; MW ≈ 219.28 Da). The higher molecular weight reflects the presence of the trifluoromethyl and phenylthiazole motifs, which contribute to additional binding interactions observed in the X‑ray structure (PDB 6VVB) [1][2].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 364.34 Da |
| Comparator Or Baseline | Fragment 1: ~202.21 Da; Fragment 11: ~219.28 Da |
| Quantified Difference | Fragment 10 is 162.13 Da heavier than Fragment 1 and 145.06 Da heavier than Fragment 11 |
| Conditions | Molecular formula: C17H11F3N2O2S (Fragment 10); Fragment 1: C11H10N2O2; Fragment 11: C14H19NO2 |
Why This Matters
Higher molecular weight in fragment hits often correlates with increased number of protein–ligand contacts in the binding site, which may translate to improved binding enthalpy and a better starting point for fragment elaboration; this dimensional distinction directly influences procurement decisions for lead‑optimization campaigns.
- [1] PDB entry 6VVB: Mycobacterium tuberculosis dihydrofolate reductase in complex with 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid (fragment 10). DOI: 10.2210/pdb6vvb/pdb View Source
- [2] Ribeiro, J.A., Hammer, A., Libreros-Zúñiga, G.A., et al. Using a Fragment-Based Approach to Identify Alternative Chemical Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis. ACS Infect. Dis. 2020, 6, 2192–2201. DOI: 10.1021/acsinfecdis.0c00263 View Source
